Sodium Channel Selectivity: Pyridothiazine Core (MM 10) vs. Benzothiazepine (KT-362)
The pyridothiazine core scaffold (as represented by MM 10) does not affect the fast sodium inward current, in direct contrast to the benzothiazepine parent compound KT-362 which possesses sodium channel blocking activity [1]. This differential selectivity profile was established through intracellular microelectrode recordings in isolated guinea pig papillary muscle, left atria, and Purkinje fibers.
| Evidence Dimension | Fast sodium inward current (INa) blockade |
|---|---|
| Target Compound Data | No effect on Vmax at 3–30 µmol/L |
| Comparator Or Baseline | KT-362 (5-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-1-oxopropyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate): Possesses sodium channel blocking ability |
| Quantified Difference | Qualitative difference: Pyridothiazine scaffold eliminates sodium channel blocking activity present in benzothiazepine scaffold |
| Conditions | Isolated guinea pig heart muscle preparations; intracellular microelectrode technique; concentration range 3–30 µmol/L |
Why This Matters
Procurement of the pyridothiazine core scaffold is essential for studies requiring calcium antagonism without confounding sodium channel modulation.
- [1] Schade B, Studenik C, Erker T. Effects of novel synthesized pyridothiazines on various guinea pig heart muscle preparations. Biol Pharm Bull. 2004;27(9):1364-1370. doi:10.1248/bpb.27.1364 View Source
